molecular formula C10H7ClFNO B2654036 2-Chloro-5-fluoro-7-methoxyquinoline CAS No. 1011533-33-7

2-Chloro-5-fluoro-7-methoxyquinoline

Cat. No.: B2654036
CAS No.: 1011533-33-7
M. Wt: 211.62
InChI Key: MHLOOIIAQQOXNR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-7-methoxyquinoline (CAS 1011533-33-7) is a high-purity quinoline derivative supplied for research and development purposes. The compound has a molecular formula of C 10 H 7 ClFNO and a molecular weight of 211.62 g/mol . Its structure is defined by the SMILES notation COC1=CC2=C(C=CC(=N2)Cl)C(F)=C1 . As a multifunctional heterocyclic building block, this compound is of significant interest in medicinal chemistry and drug discovery. The presence of halogens (chloro and fluoro) and a methoxy group at key positions on the quinoline scaffold makes it a valuable intermediate for the synthesis of more complex molecules . Specifically, substituted 3-cyanoquinolines, which can be derived from scaffolds like this one, have been investigated for their biological activity and potential as therapeutic agents . The compound is offered in quantities ranging from 50mg to 2.5g and is available for swift delivery . Please note: This product is intended for research use only and is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-7-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-6-4-8(12)7-2-3-10(11)13-9(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLOOIIAQQOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)Cl)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011533-33-7
Record name 2-chloro-5-fluoro-7-methoxyquinoline
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Advanced Synthetic Methodologies for 2 Chloro 5 Fluoro 7 Methoxyquinoline and Structural Analogues

Established and Emerging Approaches for Quinoline (B57606) Core Construction

The construction of the quinoline ring system can be achieved through a variety of synthetic routes, ranging from classical name reactions that have been refined over decades to modern catalytic processes that offer enhanced efficiency and selectivity.

Conventional Cyclization Protocols in Quinoline Synthesis

Classical methods for quinoline synthesis typically involve the cyclization of appropriately substituted aniline (B41778) precursors. These protocols, while foundational, have been continuously adapted to accommodate a wider range of functional groups and to improve reaction yields and conditions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, but it also provides a powerful route for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in This transformation is particularly relevant for the synthesis of the target molecule as it directly installs the requisite 2-chloro substituent during the cyclization process. niscpr.res.in

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloromethyleneiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This electrophilic species reacts with an N-arylacetamide precursor. The cyclization is regioselective and is generally facilitated by the presence of electron-donating groups at the meta-position of the N-arylacetamide, which would correspond to the 5-position in the resulting quinoline. niscpr.res.in For the synthesis of 2-Chloro-5-fluoro-7-methoxyquinoline, a potential precursor would be N-(3-fluoro-5-methoxyphenyl)acetamide. The electron-donating methoxy (B1213986) group would activate the ortho-position for cyclization, leading to the desired 7-methoxy substitution pattern.

Table 1: Key Aspects of the Vilsmeier-Haack Cyclization for Quinoline Synthesis
ParameterDescriptionRelevance to Target Molecule
PrecursorN-Arylacetamide niscpr.res.inN-(3-fluoro-5-methoxyphenyl)acetamide
ReagentsPOCl₃ and DMF ijpcbs.comStandard reagents for Vilsmeier reagent formation.
Product2-Chloro-3-formylquinoline niscpr.res.inProvides the 2-chloroquinoline (B121035) core directly. The 3-formyl group offers a handle for further functionalization.
RegioselectivityFavored by electron-donating groups at the meta-position of the acetanilide. niscpr.res.inThe 5-methoxy group on the precursor directs cyclization to yield the 7-methoxyquinoline (B23528) product.

The Friedländer synthesis is a straightforward and widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgnih.gov The reaction can be catalyzed by acids or bases. nih.gov To synthesize a 2-chloro-substituted quinoline via this route, one might start with a 2-amino-arylketone and a carbonyl compound that facilitates the introduction of the chloro group, or perform a subsequent chlorination step.

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com The regioselectivity of the cyclization is dependent on the steric and electronic properties of the substituents on the aniline precursor. wikipedia.org For a polysubstituted aniline like 3-fluoro-5-methoxyaniline, the reaction with an appropriate β-diketone under strong acid catalysis (e.g., concentrated sulfuric acid) could be envisioned to form the quinoline core. wikiwand.com

The Conrad-Limpach synthesis is another classical method that reacts an aniline with a β-ketoester, typically yielding quinolin-4-ols. nih.gov Subsequent chlorination would be required to install the 2-chloro substituent.

Table 2: Comparison of Friedländer, Combes, and Conrad-Limpach Syntheses
Synthesis MethodKey ReactantsTypical Product
Friedländer2-aminobenzaldehyde/ketone + α-methylene carbonyl wikipedia.orgSubstituted quinoline
CombesAniline + β-diketone wikipedia.orgwikiwand.com2,4-Disubstituted quinoline
Conrad-LimpachAniline + β-ketoester nih.govQuinolin-4-ol

Several other classical methods utilize substituted anilines to construct the quinoline skeleton.

The Niementowski synthesis involves the reaction of anthranilic acids with ketones or aldehydes to yield γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com A key drawback of this method can be the high temperatures required for the reaction to proceed. wikipedia.org

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) (or a substituted isatin) with a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net The mechanism involves the initial base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound and cyclizes. wikipedia.org The use of a substituted isatin, such as 4-fluoro-6-methoxyisatin, could potentially be used to generate the desired substitution pattern, with the resulting carboxylic acid being a handle for further chemical modification or removal via decarboxylation. electronicsandbooks.com

The Doebner reaction is a three-component reaction that combines an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This approach is versatile as a wide variety of substituted anilines and aldehydes can be employed. nih.gov

A variation of this is the Doebner-Miller reaction , which is mechanistically related to the Skraup synthesis. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com This method is generally used to produce 2- and/or 4-substituted quinolines. nih.gov However, its application can be limited by steric hindrance of the α,β-unsaturated aldehyde, and complex mixtures can result with substituted variants. griffith.edu.au

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization of 2-Chloroquinolines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.org The methodology relies on a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA). wikipedia.orgorganic-chemistry.org This coordination directs the deprotonation of the nearest ortho-position, creating a stabilized aryllithium intermediate that can then be quenched with various electrophiles. wikipedia.org

In the context of quinolines, this strategy allows for precise functionalization. Specifically for 2-chloroquinolines, it has been demonstrated that the chloro-substituent, in concert with the ring nitrogen, can direct the selective lithiation at the C-3 position. researchgate.netcapes.gov.br Using a less nucleophilic base like LDA at low temperatures prevents significant nucleophilic attack at the C-2 position and favors deprotonation. researchgate.net The resulting 2-chloro-3-lithioquinoline is a versatile intermediate that can react with a range of electrophiles to introduce substituents at the 3-position, providing a powerful tool for the synthesis of 2,3-disubstituted quinolines. researchgate.net This methodology is highly valuable for elaborating on a pre-existing 2-chloroquinoline core, such as this compound, to create more complex analogues.

Tandem and Cascade Reactions for Expedited Quinoline Synthesis, including Chlorination-Cyclization Processes

Modern synthetic chemistry increasingly focuses on efficiency, leading to the development of tandem, domino, or cascade reactions. These processes involve multiple bond-forming events in a single operation without isolating intermediates, thus saving time, reagents, and reducing waste. Several cascade reactions have been developed for the expedited synthesis of the quinoline core. organic-chemistry.org

Examples include nickel-hydride catalyzed hydroamination/cyclization cascades of anthranils with alkynes, which deliver structurally diverse quinolines under mild conditions. dicp.ac.cn Another approach involves a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes that proceeds without a catalyst. organic-chemistry.org

A particularly relevant type of cascade reaction for the synthesis of the target molecule is one that combines chlorination and cyclization. The Vilsmeier-Haack reaction, as discussed previously, can be viewed as a prime example of a chlorination-cyclization process, where the N-arylacetamide precursor is converted directly into a 2-chloroquinoline. niscpr.res.in Another powerful strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, treatment of an N-(2-alkynyl)aniline with an electrophilic halogen source (e.g., ICl, I₂, Br₂) can trigger a 6-endo-dig cyclization to afford 3-haloquinolines in good yields and under mild conditions. nih.gov This approach directly incorporates a halogen atom onto the quinoline ring during the key cyclization step, representing an efficient and atom-economical pathway to functionalized quinolines.

Annulation Reactions Involving Aminouracils and Quinoline-3-carbaldehyde Derivatives

Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems. A notable example is the reaction of 6-aminouracils with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. This reaction leads to the formation of benzo[b]pyrimido[5,4-g] acs.orgniscpr.res.innaphthyridines, which are of interest as potentially biologically active substances.

For instance, the reaction of 6-aminouracil (B15529) hydrochlorides with 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) results in the formation of the corresponding naphthyridine hydrochlorides. researchgate.net This specific reaction highlights a viable pathway for elaborating the quinoline core at the 2 and 3-positions, which is a common strategy in the synthesis of complex quinoline-based molecules. The 2-chloro-3-formylquinoline starting material for this type of reaction is often synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide. niscpr.res.inrsc.orgijsr.netingentaconnect.com

Table 1: Annulation Reaction of 6-Aminouracil Hydrochloride with a Substituted 2-Chloroquinoline-3-carbaldehyde

Reactant 1Reactant 2Product TypeReference
6-Aminouracil hydrochloride2-Chloro-7-methoxyquinoline-3-carbaldehydeNaphthyridine hydrochloride researchgate.net

Specific Strategies for Incorporating Halogen and Methoxy Substituents

The biological activity of quinoline derivatives is often profoundly influenced by the nature and position of their substituents. Therefore, the regioselective introduction of halogen and methoxy groups is a critical aspect of their synthesis.

Regioselective Chlorination Techniques for Quinoline Nuclei

The introduction of a chlorine atom at the C2-position of the quinoline ring is a common transformation. One of the most effective methods for achieving this is through the Vilsmeier-Haack reaction. Treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can directly yield 2-chloro-3-formylquinolines. niscpr.res.inrsc.orgijsr.net This reaction is particularly useful as it introduces both a chloro group at the 2-position and a formyl group at the 3-position, the latter of which can be further functionalized.

Alternatively, if a quinolin-4-one is a precursor, chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride. For example, 7-methoxyquinolin-4(1H)-one can be converted to 4-chloro-7-methoxyquinoline (B1631688) upon heating with neat phosphorus oxychloride. chemicalbook.com A similar strategy can be envisioned for the chlorination of a pre-formed 5-fluoro-7-methoxyquinolin-2-one to introduce the C2-chloro substituent.

Another powerful method for introducing a chlorine atom is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.orgbohrium.com This involves the diazotization of an amino-substituted quinoline followed by treatment with a copper(I) chloride solution. This method is particularly useful for introducing chlorine at positions that are not easily accessible through other means.

Introduction of Fluorine via Cyclization or Substitution in Fluoroquinoline Synthesis

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties. Several strategies exist for the synthesis of fluoroquinolines.

One approach is to construct the quinoline ring from a fluorine-containing precursor. For example, a multistep synthesis can lead to a fluorinated aniline derivative which is then cyclized to form the fluoroquinoline core. thieme-connect.com

Direct fluorination of the quinoline ring is another viable method. Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce a fluorine atom onto the quinoline nucleus. wikipedia.orgmdpi.com The regioselectivity of this reaction is influenced by the existing substituents on the ring. For a 7-methoxyquinoline, electrophilic substitution would likely be directed to the 5, 6, or 8 positions.

Nucleophilic aromatic substitution (SNAr) can also be employed to introduce fluorine. This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion source. mdpi.com More recently, a concerted nucleophilic fluorination of azaarenes has been developed, which avoids the formation of high-energy Meisenheimer intermediates and allows for the C-H fluorination of quinolines. acs.orgnih.govacs.org

Methoxy Group Installation and Control of Regioselectivity

The methoxy group is a common substituent in bioactive quinolines. Its introduction is often achieved by using a methoxy-substituted aniline as a starting material for the construction of the quinoline ring system. For instance, 4-hydroxy-7-methoxyquinoline (B63709) can be synthesized from 3,4-dimethoxyaniline. google.com This 4-hydroxyquinoline (B1666331) can then be a precursor for further functionalization, such as chlorination.

The synthesis of 7-methoxyquinolin-4-one is a key step in the preparation of many 7-methoxy-substituted quinolines. nih.gov This intermediate can be prepared through various cyclization strategies. Once formed, the keto group at the 4-position can be converted to a chloro group, as mentioned previously.

Catalytic Systems and Reaction Optimization in Quinoline Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of quinolines has greatly benefited from the development of various catalytic systems.

Application of Metal-Catalyzed Coupling Reactions in Quinoline Chemistry (e.g., Cu-TEMPO, Pd/C)

Palladium and copper catalysts are widely used in quinoline synthesis. Palladium-on-carbon (Pd/C) is a versatile heterogeneous catalyst that can be used in cyclization reactions to form the quinoline core. For example, the palladium-catalyzed synthesis of quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org Pd-catalyzed reactions are also instrumental in the synthesis of quinolones, which are important precursors to substituted quinolines. nih.gov

Copper-based catalytic systems have also proven to be highly effective. Copper catalysts can be used in aerobic oxidative cyclizations to synthesize polysubstituted quinolines. acs.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net For example, the copper-catalyzed aerobic synthesis of substituted quinolines from aldehydes and anilines involves C-H activation and C-C bond formation in a one-pot process. organic-chemistry.orgnih.gov

The Cu-TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system is well-known for the aerobic oxidation of alcohols. This can be integrated into quinoline synthesis where an alcohol functionality needs to be oxidized to a carbonyl group in situ as part of a tandem reaction sequence. For example, the synthesis of quinazolinones, a related class of N-heterocycles, has been achieved via a copper-catalyzed domino reaction involving aerobic oxidation. acs.org

Table 2: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Pd(OAc)₂One-pot synthesis2-Amino aromatic ketones and alkynesPolysubstituted quinolines rsc.org
Pd/CCyclization2-Iodoaniline and α,β-unsaturated carbonyls3-Substituted quinolin-2(1H)-ones nih.gov
CuBrAerobic oxidative dehydrogenative annulationAnilines and aldehydesSubstituted quinolines organic-chemistry.org
Cu-catalyzedAerobic oxidative cyclization2-Vinylanilines and 2-methylquinolinesPolysubstituted quinolines acs.org

Influence of Solvent Systems, Temperature, and Catalyst-Free Protocols on Reaction Efficiency

Solvent Systems: The choice of solvent plays a pivotal role in quinoline synthesis. Aprotic polar solvents have been shown to be beneficial for the reaction's progress. rsc.org For instance, in certain cyclization reactions for synthesizing quinolines, dimethylformamide (DMF) as a solvent resulted in a product yield of 83%. rsc.org Conversely, protic solvents like ethanol (B145695) can be detrimental to the reaction, significantly reducing the yield to as low as 17%, potentially due to inhibitory complexation with catalytic species. rsc.org

In classical methods such as the Conrad-Limpach synthesis, high-boiling point solvents are traditionally used to facilitate the high-energy intermediates required for cyclization. nih.gov Research has confirmed that the yield of 4-hydroxyquinolines generally improves with solvents of increasing boiling points, with optimal yields achieved in solvents boiling above 250 °C. nih.gov In the context of halogenation, solvents such as acetonitrile (B52724) and chloroform (B151607) have been effectively utilized. nih.gov Furthermore, in an effort to develop greener synthetic methodologies, water has been successfully employed as a reaction medium for the C5-selective halogenation of quinolines. rsc.orgtandfonline.com

Temperature: Reaction temperature is a critical parameter that directly impacts reaction kinetics and product yield. In many classical quinoline syntheses, higher temperatures are necessary to overcome activation energy barriers. nih.gov For the Conrad-Limpach thermal cyclization, yields have been observed to increase with the reaction temperature. nih.gov Modern techniques, however, often aim for milder conditions. Microwave-assisted syntheses, for example, can achieve high yields in significantly shorter reaction times by heating at elevated temperatures, such as 160 °C for as little as 5 to 10 minutes. researchgate.net Many contemporary metal-free halogenation reactions can proceed efficiently at room temperature or with gentle heating to around 40 °C, offering a more energy-efficient approach. nih.gov

Catalyst-Free Protocols: There is a significant trend towards developing catalyst-free and particularly metal-free synthetic routes for quinolines to enhance the economic and environmental profile of the synthesis. mdpi.com Catalyst-free halogenation of the quinoline core has been successfully established using inexpensive and atom-economical halogenating agents like trihaloisocyanuric acid and N-halosuccinimides (e.g., NCS, NBS, NIS). nih.govrsc.org These protocols are operationally simple, can often be conducted under an air atmosphere, and proceed at room temperature, representing a significant improvement over methods requiring metal catalysts, inert atmospheres, or high temperatures. nih.govrsc.org Additionally, solvent-free and catalyst-free approaches, involving heating the reactants at elevated temperatures (e.g., 110 °C), have been developed as a green protocol for quinoline synthesis. jocpr.com

Table 1: Effect of Solvent and Temperature on Quinoline Synthesis Yield
Synthesis TypeSolventBoiling Point (°C)Temperature (°C)Yield (%)Source
Conrad-LimpachMethyl Benzoate200>25025 nih.gov
Conrad-Limpachiso-Butyl Benzoate230>25066 nih.gov
Conrad-Limpach2,6-di-tert-butylphenol230>25065 nih.gov
Desulfurative CyclizationDMF153Room Temp83 rsc.org
Desulfurative CyclizationEtOH78Room Temp17 rsc.org
Friedländer Synthesis (Microwave)Acetic Acid118160Optimal researchgate.net

Optimization of Synthetic Yields and Purity for Halogenated Methoxyquinolines

The optimization of synthetic protocols is essential for producing high-purity halogenated methoxyquinolines, such as this compound, in high yields for subsequent applications. This involves a systematic approach to selecting reagents, reaction conditions, and purification methods.

The choice of halogenating agent is a key factor in optimizing the synthesis of halogenated quinolines. The use of N-halosuccinimides (NCS, NBS, NIS) provides a readily available and effective source for chlorine, bromine, and iodine, respectively. rsc.org An operationally simple and metal-free protocol for C5-H halogenation utilizes trihaloisocyanuric acid as the halogen source. nih.gov This method is highly economical, requiring only 0.36 equivalents of the reagent, and demonstrates excellent functional group tolerance, leading to good to excellent yields of the C5-halogenated product. nih.gov

Reaction conditions must be carefully controlled to maximize yield and minimize side-product formation. As noted previously, solvent choice is critical; a screening of solvents in one quinoline synthesis revealed that DMF gave a superior yield (83%) compared to other solvents. rsc.org Temperature and reaction time are also interdependent variables that require optimization. For instance, in a microwave-assisted Friedländer synthesis, the best yields were obtained with a short heating period of 5 or 10 minutes at 160 °C. researchgate.net For metal-free halogenations, reactions can often be run at room temperature, which simplifies the procedure and can improve selectivity. nih.govrsc.org

Following the reaction, purification is a crucial step to ensure the high purity of the final halogenated methoxyquinoline product. Common purification techniques include recrystallization from an appropriate solvent, such as methanol, or purification by column chromatography. jocpr.comnih.gov The progress of the reaction and the purity of the final product are typically monitored by techniques like thin-layer chromatography (TLC). jocpr.com

Table 2: Optimization Parameters for Metal-Free Halogenation of Quinolines
ParameterCondition/ReagentAdvantageYieldSource
Halogenating AgentTrihaloisocyanuric acid (0.36 equiv.)Atom economical, inexpensiveGood to Excellent nih.gov
Halogenating AgentN-Halosuccinimides (NCS, NBS, NIS)Readily available, effectiveNot specified rsc.org
SolventAcetonitrile (CH3CN)Effective for halogenationGood nih.gov
SolventWaterGreen solvent, convenientNot specified rsc.org
TemperatureRoom TemperatureOperationally simple, energy-efficientGood nih.govrsc.org
AtmosphereAirNo need for inert atmosphereGood to Excellent nih.gov

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Fluoro 7 Methoxyquinoline

Reactions Involving the Chlorine Substituent

The chlorine atom at the C-2 position of the quinoline (B57606) ring is the most reactive site for nucleophilic substitution and cross-coupling reactions. This enhanced reactivity is due to the "α-aza effect," where the adjacent nitrogen atom in the heterocyclic ring stabilizes the intermediate formed during nucleophilic attack, thereby facilitating the displacement of the chloride. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for functionalizing chloroquinolines. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinoline nitrogen atom significantly activates the C-2 position towards nucleophilic attack, making the chlorine atom an excellent leaving group.

A wide array of nucleophiles can be employed to displace the C-2 chlorine, leading to a diverse range of 2-substituted quinoline derivatives. These reactions are typically performed in the presence of a base to neutralize the liberated hydrochloric acid. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. For instance, the reaction of 2-chloroquinolines with amines like piperidine has been studied to understand the kinetics and solvent effects on these transformations. researchgate.net Similarly, reactions with 1,2,4-triazole have been explored under various conditions to synthesize novel heterocyclic systems. researchgate.net

Nucleophile TypeExample NucleophileProduct TypeTypical Reaction Conditions
O-NucleophilesSodium Methoxide (NaOMe)2-MethoxyquinolinesMethanol, Reflux
O-NucleophilesPhenol + Base (e.g., K₂CO₃)2-PhenoxyquinolinesDMF, Heat
S-NucleophilesThiophenol + Base (e.g., K₂CO₃)2-(Phenylthio)quinolinesDMF, Heat
N-NucleophilesPiperidine2-(Piperidin-1-yl)quinolinesVarious solvents (e.g., Toluene, DMSO), Heat
N-Nucleophiles1,2,4-Triazole + Base2-(1H-1,2,4-triazol-1-yl)quinolinesDMF or acidic/neutral conditions, Heat

Cross-Coupling Reactions for C-Cl Bond Functionalization (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to functionalize aryl halides, including 2-chloroquinolines. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich and sterically bulky phosphine ligands, have enabled efficient couplings of these substrates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For 2-Chloro-5-fluoro-7-methoxyquinoline, a Suzuki coupling would introduce a new aryl, heteroaryl, or alkyl group at the C-2 position. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. This method allows for the introduction of an alkynyl moiety at the C-2 position of the quinoline ring, a valuable functional group for further transformations.

ReactionCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Product
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Toluene/Water, Dioxane, or DMF2-Aryl-5-fluoro-7-methoxyquinoline
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuITriethylamine (Et₃N) or Diisopropylamine (DIPA)THF or DMF2-Alkynyl-5-fluoro-7-methoxyquinoline

Reductive Dehalogenation of the Chlorine Atom

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. This reaction can be useful for removing the chlorine at the C-2 position to yield the corresponding 5-fluoro-7-methoxyquinoline. Several methods are available for the reductive dehalogenation of aryl chlorides.

One common method is catalytic hydrogenation, which involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a base (like NaOH or Et₃N) to neutralize the HCl formed. This method is often efficient and clean.

Alternatively, hydride reagents can be employed. While sodium borohydride (NaBH₄) is generally not reactive enough to reduce aryl chlorides, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can effect the reduction, although sometimes requiring harsh conditions. rsc.orgacs.org Modern methods, including visible-light photoredox catalysis, offer milder alternatives for the reduction of aryl halides. nih.gov

Reactions Involving the Fluorine Substituent

The fluorine atom at the C-5 position is part of the carbocyclic ring of the quinoline system and is generally much less reactive towards nucleophilic substitution than the chlorine at the activated C-2 position.

Nucleophilic Displacement of Fluorine in Fluoroquinolines

Nucleophilic aromatic substitution of fluorine is significantly more difficult than that of chlorine in this specific molecule. For SNAr to occur, the aromatic ring must be highly activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine at C-5 is not in a position that is strongly activated by the ring nitrogen (which primarily activates the C-2 and C-4 positions). While the methoxy (B1213986) group at C-7 is slightly activating, it is not sufficient to facilitate easy displacement of the fluorine.

Displacement of fluorine on an aromatic ring generally requires forcing conditions, such as high temperatures and pressures, or the use of very strong nucleophiles. In the context of fluoroquinoline antibiotics, the fluorine atom at the C-6 position is crucial for biological activity and is generally not displaced under physiological conditions. While synthetic displacement is possible, it is a less common reaction pathway compared to the functionalization of the C-2 chlorine.

Impact of Fluorine on Aromatic Ring Reactivity and Electron Density

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). Although this mesomeric effect is weak for fluorine compared to other halogens, it can influence the regioselectivity of certain reactions. The strong -I effect of fluorine can enhance the acidity of nearby C-H bonds and influence the stability of intermediates in various reactions. In the context of medicinal chemistry, the presence of fluorine often leads to increased metabolic stability and improved pharmacokinetic properties due to the strength of the C-F bond and its ability to block sites of metabolic oxidation.

Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong electron withdrawal through the sigma bond due to high electronegativity.Decreases overall electron density of the quinoline ring, deactivating it towards electrophilic attack. Increases the electrophilicity of the ring, potentially facilitating nucleophilic attack at activated positions.
Mesomeric Effect (+M)Weak donation of lone pair electrons into the aromatic π-system.Can direct electrophiles to ortho and para positions relative to the fluorine, though this effect is often outweighed by the strong inductive withdrawal.
Bond Strength (C-F)The carbon-fluorine bond is exceptionally strong.Increases metabolic stability by preventing enzymatic C-H oxidation at that position. Makes nucleophilic displacement of fluorine difficult.

Transformations of the Methoxy Group

The methoxy group at the 7-position of the quinoline ring is a key site for chemical modification, primarily through demethylation to reveal a reactive hydroxyl group.

The cleavage of the methyl ether in 7-methoxyquinoline (B23528) derivatives is a critical transformation. Boron tribromide (BBr₃) is a widely utilized reagent for the demethylation of aryl methyl ethers due to its efficacy under mild conditions nih.govresearchgate.net. The reaction is thought to proceed through a newly proposed mechanistic pathway involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.govnih.gov.

The mechanism commences with the formation of an ether adduct, which then proceeds through a series of charged intermediates. This process is thermodynamically more accessible than previously thought pathways nih.gov. For aryl methyl ethers, the cleavage selectively occurs at the alkyl-oxygen bond, yielding the corresponding phenol and an alkyl bromide researchgate.net.

While specific studies on this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the presence of a carbonyl substituent on the quinoline ring can facilitate the selective deprotection of polymethoxyaryl compounds researchgate.net. This suggests that the electronic nature of substituents on the quinoline ring plays a significant role in the regioselectivity of demethylation.

Table 1: Regioselective Demethylation of Aryl Methyl Ethers with BBr₃
Starting MaterialReagentProductKey ObservationReference
Aryl Methyl EtherBBr₃Aryl HydroxideCleavage at the alkyl-oxygen bond researchgate.net
AnisoleBBr₃Phenol1 equivalent of BBr₃ can cleave up to 3 equivalents of anisole nih.govnih.gov
Polymethoxyaryl compounds with carbonyl substituentBBr₃Selectively deprotected productCarbonyl group facilitates selective deprotection researchgate.net

Following the demethylation of the methoxy group to yield 2-chloro-5-fluoro-7-hydroxyquinoline, the resultant hydroxyl group serves as a versatile handle for further functionalization. The nucleophilic character of the hydroxyl group allows for a range of reactions, including alkylation and acylation, to introduce new molecular fragments and modulate the compound's properties.

For instance, the alkylation of 8-hydroxyquinoline derivatives has been demonstrated to be an effective method for introducing bulky hydrocarbyl substituents, which can enhance properties such as oil solubility google.com. This highlights the potential for similar transformations at the 7-position of the quinoline ring system.

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions such as N-oxidation and quaternization.

The formation of quinoline N-oxides is a common transformation that can be achieved using various oxidizing agents. This modification can influence the electronic properties of the quinoline ring and serve as a precursor for further functionalization. For example, quinoline N-oxides can undergo deoxygenative C2-heteroarylation, demonstrating their utility as synthetic intermediates beilstein-journals.org. The electrochemical reaction of quinoline N-oxides with morpholine can lead to the formation of aminoquinoline N-oxides, showcasing the reactivity of the N-oxide moiety mdpi.com.

Quaternization of the quinoline nitrogen involves the reaction with an alkylating agent, typically an alkyl halide, to form a quaternary ammonium salt. This transformation introduces a positive charge on the nitrogen atom, which can significantly alter the molecule's physical and biological properties. While specific studies on the quaternization of this compound are scarce, the quaternization of similar heterocyclic amines, such as isoquinoline, with alkyl sulfonates has been reported, suggesting the feasibility of this reaction mdpi.com.

Table 2: Reactions at the Quinoline Nitrogen
ReactionReagent/ConditionsProduct TypePotential ApplicationReference
N-OxidationOxidizing agentsQuinoline N-oxideIntermediate for further functionalization beilstein-journals.orgmdpi.com
QuaternizationAlkylating agents (e.g., alkyl sulfonates)Quaternary ammonium saltAlteration of physical and biological properties mdpi.com

Electrophilic and Nucleophilic Substitutions on the Quinoline Aromatic Ring

The aromatic rings of the quinoline system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic aromatic substitution on the quinoline ring generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. The preferred positions for electrophilic attack are C-5 and C-8, as the cationic intermediates formed are more stable quimicaorganica.orgreddit.com. The presence of the methoxy group at C-7, an electron-donating group, would be expected to further activate the carbocyclic ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNA) on the quinoline ring is also a significant pathway for derivatization. The 2-chloro substituent makes the C-2 position susceptible to nucleophilic attack. Generally, for nucleophilic aromatic substitution to occur, the aromatic ring needs to be activated by electron-withdrawing groups libretexts.org. In this compound, the chloro and fluoro substituents act as electron-withdrawing groups, potentially facilitating nucleophilic substitution. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized negatively charged intermediate (a Meisenheimer complex) libretexts.org. The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented, with the 2-chloro position being a common site for substitution by various nucleophiles researchgate.netnih.govwikipedia.org. The fluorine atom is generally the best leaving group in nucleophilic aromatic substitution contexts due to the high polarization of the carbon-fluorine bond youtube.com.

Theoretical and Computational Investigations on 2 Chloro 5 Fluoro 7 Methoxyquinoline

Quantum Chemical Studies (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 2-Chloro-5-fluoro-7-methoxyquinoline.

Energetic Profiles and Transition State Analysis of Key Reactions (e.g., Demethylation pathways)

Theoretical methods can model reaction pathways and determine their energetic feasibility. For this compound, a potential reaction of interest is the demethylation of the methoxy (B1213986) group. DFT calculations can be used to map the potential energy surface of this reaction, identifying the structures of reactants, products, and, crucially, the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate. By comparing different possible pathways, the most likely reaction mechanism can be determined.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules (e.g., solvent or biological macromolecules). An MD simulation of this compound would involve placing the molecule in a simulated environment (like a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This would provide insights into the flexibility of the methoxy group and how the molecule interacts with its surroundings through forces like hydrogen bonds and van der Waals interactions.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is instrumental in understanding the mechanisms and predicting the outcomes of chemical reactions. For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of a reaction (i.e., where the reaction will occur) is crucial. Frontier molecular orbital theory can be applied, where reactions are often favored at the location of the highest HOMO density (for electrophilic attack) or lowest LUMO density (for nucleophilic attack). acs.org By modeling the transition states for attack at different positions, the most favorable reaction site can be identified based on which pathway has the lowest activation energy.

2 Chloro 5 Fluoro 7 Methoxyquinoline As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Frameworks

The inherent reactivity of 2-Chloro-5-fluoro-7-methoxyquinoline makes it an excellent starting material for the synthesis of more complex molecular architectures. The chlorine atom at the C2 position is especially susceptible to nucleophilic substitution and cross-coupling reactions, providing a gateway to elaborate heterocyclic systems.

Cyclocondensation and annulation reactions are powerful strategies for building complex polycyclic frameworks. wisdomlib.orgmdpi.com While specific examples starting directly from this compound are not extensively documented, the reactivity of analogous 2-chloroquinolines demonstrates the potential of this substrate in such transformations. For instance, 2-chloroquinoline-3-carbaldehydes are known to react with various nucleophiles in cyclization reactions to form fused systems like pyrazolo[3,4-b]quinolines, pyrrolo[3,4-b]quinolinones, and pyrano[2,3-b]quinolines. nih.gov

A plausible synthetic route could involve the reaction of this compound with a bifunctional nucleophile. For example, a reaction with a compound containing both an amine and a thiol group could lead to an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization to yield a fused thiazolo[4,5-b]quinoline system. Such annulation strategies are pivotal in creating novel, rigid scaffolds for further chemical exploration. mdpi.com

Table 1: Potential Annulation Reactions with this compound

ReactantReaction TypePotential Fused Product
2-AminothiophenolCyclocondensationBenzothiazolo[2,3-b]quinolinium derivative
EthylenediamineCyclocondensationPyrazino[2,3-b]quinoline derivative
Malononitrile DimerAnnulationPyrido[2,3-b]quinoline derivative

The 2-chloro substituent serves as a versatile handle for introducing a wide range of functional groups onto the quinoline (B57606) core, making this compound an ideal substrate for generating libraries of compounds for chemical and biological screening. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. mdpi.com

Key reactions for derivatization include:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic substituents at the C2 position. dntb.gov.ua

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to generate 2-aminoquinoline derivatives. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can be further functionalized. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with various nucleophiles like alkoxides, thiolates, and azides. nih.govresearchgate.netmdpi.com

These reactions allow for the systematic modification of the quinoline scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net

Strategic Intermediate in Multi-Step Organic Synthesis

Beyond its direct use in building complex final products, this compound is a critical intermediate in multi-step synthetic sequences. The predictable reactivity of the C2-chloro group allows it to be transformed selectively, leaving the fluoro and methoxy (B1213986) groups intact for later-stage manipulations.

For example, the chlorine can be replaced by a methoxy group through nucleophilic substitution. ias.ac.in The resulting 2,7-dimethoxy-5-fluoroquinoline could then undergo selective demethylation or other transformations. The chlorine atom can also be replaced with other functional groups that facilitate subsequent reactions, such as a cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov The Vilsmeier-Haack reaction, commonly used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, exemplifies the importance of the 2-chloroquinoline (B121035) moiety as a foundational intermediate for further chemical elaboration. rsc.orgresearchgate.netchemijournal.com

Table 2: Key Chemical Transformations of the 2-Chloro Group

Reagent/CatalystReaction TypeProduct Functional Group at C2
ArB(OH)₂, Pd catalyst, BaseSuzuki CouplingAryl
R-NH₂, Pd catalyst, BaseBuchwald-Hartwig AminationAmino (R-NH-)
R-C≡CH, Pd/Cu catalyst, BaseSonogashira CouplingAlkynyl
NaOR (Sodium Alkoxide)SNArAlkoxy (R-O-)
NaN₃ (Sodium Azide)SNArAzido

Application in the Diversification of Quinoline Scaffolds for Research Purposes

The ability to easily modify this compound makes it a powerful tool for scaffold diversification in research. nih.govtandfonline.com Starting from this single building block, chemists can generate a multitude of analogues with varying electronic and steric properties. This diversity-oriented synthesis approach is crucial for developing probes to study biological systems and for identifying lead compounds in drug discovery. tandfonline.com

For instance, by coupling a series of different amines to the C2 position, a library of 2-amino-5-fluoro-7-methoxyquinolines can be rapidly synthesized. Each member of this library would possess a unique side chain, allowing for a systematic investigation of how this part of the molecule interacts with a biological target. The fluorine and methoxy groups provide additional points for recognition and can influence properties like metabolic stability and membrane permeability. This strategic diversification is a cornerstone of modern medicinal chemistry. dntb.gov.ua

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Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation and Analysis Methods

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For 2-Chloro-5-fluoro-7-methoxyquinoline, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent method for purity assessment and quantification, provided the compound is sufficiently volatile and thermally stable.

In a typical application, the quinoline (B57606) derivative would be dissolved in a suitable organic solvent and injected into the GC system. The choice of the capillary column is critical for achieving good separation from any impurities or starting materials. A mid-polarity column, such as one with a trifluoropropyl silicone stationary phase, has been shown to be effective for the separation of chlorinated quinolines and would likely be a suitable starting point for method development. oup.com The oven temperature program would be optimized to ensure sharp peaks and good resolution.

A study on the determination of quinoline in textiles by GC-MS utilized a DB-5MS capillary column with a temperature program starting at 90°C, ramping to 260°C. While this compound is a more complex molecule, a similar temperature program, adjusted for its higher boiling point, could be effective. The mass spectrometer detector would then allow for the identification of the compound based on its specific mass spectrum, characterized by its molecular ion peak and fragmentation pattern. The presence of chlorine and fluorine atoms would result in a characteristic isotopic pattern, further aiding in its identification.

Illustrative GC-MS Parameters for Analysis of a Substituted Quinoline:

ParameterValue
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 280 °C
Carrier Gas Helium (1.0 mL/min)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Detector Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z
Note: This data is illustrative and based on methodologies for similar compounds. Actual parameters would require experimental optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of isolated products. thieme.dequora.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable mobile phase, which is a mixture of solvents. The choice of the solvent system is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. For quinoline derivatives, mixtures of hexane and ethyl acetate are often effective.

After development, the spots are visualized, typically under UV light, as quinoline derivatives are often UV-active. slideshare.net The relative positions of the spots, represented by their retention factor (Rf) values, allow for a qualitative assessment of the reaction's progress. A pure sample of this compound would ideally show a single spot. TLC is also invaluable for optimizing purification conditions, such as those for column chromatography.

Hypothetical TLC Data for a Synthesis Reaction:

CompoundRf Value (3:1 Hexane:Ethyl Acetate)UV Visualization (254 nm)
Starting Material A0.75Quenched
Starting Material B0.20Quenched
This compound 0.50 Quenched
Note: This data is hypothetical and for illustrative purposes. Actual Rf values will depend on the specific stationary and mobile phases used.

X-ray Crystallography for Definitive Solid-State Structural Determination (where applicable)

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. This diffraction data is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would definitively confirm the connectivity of the atoms in this compound, including the positions of the chloro, fluoro, and methoxy (B1213986) substituents on the quinoline ring. This is particularly important for distinguishing between potential isomers that may be difficult to differentiate by other spectroscopic methods alone. The crystal structures of numerous substituted quinoline derivatives have been determined, providing a wealth of comparative data. researchgate.netresearchgate.netnih.gov

While this technique is incredibly powerful, its primary limitation is the requirement for a high-quality single crystal, which can sometimes be challenging to obtain.

Q & A

Q. Q1: What are the standard synthetic routes for 2-Chloro-5-fluoro-7-methoxyquinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as:

  • Halogenation : Introducing chlorine/fluorine via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling using arylboronic acids) .
  • Methoxy Group Incorporation : Nucleophilic substitution or O-methylation of hydroxyl precursors .
  • Quinoline Core Formation : Skraup or Friedländer syntheses, modified to accommodate substituents .
    Key Factors : Temperature, catalyst choice (e.g., PdCl₂(dcpf) for cross-coupling), and solvent polarity significantly impact yield. For example, 1,4-dioxane enhances Pd-catalyzed reactions .

Q. Q2: Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR identifies substitution patterns (e.g., methoxy at C7: δ~3.9 ppm). 19^{19}F NMR confirms fluorine position .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Cl/F isotopic signatures) .
  • HPLC : Reversed-phase HPLC with UV detection (λ~254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Synthesis Challenges

Q. Q3: How can researchers optimize regioselectivity during halogenation of the quinoline core?

  • Directed Metalation : Use directing groups (e.g., methoxy at C7) to steer halogenation to C2/C5 positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂) to avoid undesired substitutions .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection .

Q. Q4: What strategies resolve low yields in multi-step syntheses of this compound?

  • Intermediate Isolation : Purify intermediates (e.g., via column chromatography) to minimize side reactions.
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: How do substituent positions (Cl, F, OMe) influence the compound’s bioactivity?

  • Fluorine at C5 : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Chlorine at C2 : Increases electrophilicity, potentially improving target binding (e.g., kinase inhibition) .
  • Methoxy at C7 : Modulates solubility and steric hindrance, affecting receptor affinity .
    SAR Approach : Synthesize analogs (e.g., 2-F/5-Cl variants) and compare IC₅₀ values in enzyme assays .

Q. Q6: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .

Analytical and Data Interpretation Challenges

Q. Q7: How should researchers address discrepancies in spectroscopic data across studies?

  • Reference Standards : Compare with authentic samples (e.g., commercial or synthesized controls) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference in NMR .
  • Collaborative Validation : Share raw data (e.g., FIDs for NMR) with independent labs for cross-verification .

Q. Q8: What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
  • Error Propagation : Calculate confidence intervals for EC₅₀/IC₅₀ values using bootstrap resampling .

Computational and Mechanistic Studies

Q. Q9: How can molecular docking predict the binding mode of this compound to target proteins?

  • Protein Preparation : Retrieve crystal structures (PDB), remove water molecules, and add hydrogens.
  • Ligand Optimization : Minimize energy of the compound using MMFF94 force fields .
  • Docking Software : Use AutoDock Vina or Schrödinger Glide; validate with known inhibitors .

Q. Q10: What DFT parameters are critical for modeling the compound’s electronic properties?

  • Basis Sets : 6-31G(d,p) for geometry optimization; LANL2DZ for halogen atoms .
  • Solvent Models : Include PCM (Polarizable Continuum Model) to simulate aqueous environments .
  • Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at C2) .

Reproducibility and Ethical Compliance

Q. Q11: How can researchers ensure reproducibility in synthesizing this compound?

  • Detailed Protocols : Report exact molar ratios, catalyst loadings, and reaction times .
  • Open Data : Deposit spectral data in repositories like PubChem or Zenodo .
  • Negative Results : Publish unsuccessful attempts (e.g., failed cross-couplings) to guide troubleshooting .

Q. Q12: What ethical guidelines apply to handling halogenated quinoline derivatives in vitro?

  • Safety Protocols : Follow OSHA standards for chlorinated/fluorinated compounds (e.g., fume hood use) .
  • Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .
  • Non-Clinical Use : Clearly state that the compound is not FDA-approved for human/animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.